Home > Products > Screening Compounds P147381 > 3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine
3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine - 26323-62-6

3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine

Catalog Number: EVT-2609935
CAS Number: 26323-62-6
Molecular Formula: C8H10N2O
Molecular Weight: 150.181
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine is a heterocyclic compound characterized by a fused ring system that combines features of pyridine and oxazine. This compound has garnered interest in medicinal chemistry due to its potential as a scaffold for bioactive molecules. Its unique structure allows it to participate in various chemical reactions, which can be harnessed for the development of pharmaceuticals and other organic compounds.

Classification

The compound is classified under heterocyclic compounds, specifically within the oxazine family. Its IUPAC name is 2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine, and it has a molecular formula of C8H10N2OC_8H_{10}N_2O with a molecular weight of approximately 150.18 g/mol.

Synthesis Analysis

Methods

The synthesis of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine can be achieved through several methods:

  1. Condensation Reactions: A common synthetic route involves the condensation of 2-acetamido-3-hydroxypyridine with 2-chloroacrylonitrile or ethyl 2-chloroacrylate. This reaction typically occurs under reflux conditions in solvents such as acetone or acetonitrile, often requiring bases like potassium carbonate or cesium carbonate to facilitate the formation of the oxazine ring.
  2. Tandem Reactions: Another method includes tandem nucleophilic substitution and electrophilic aromatic substitution reactions, which have been employed to synthesize substituted derivatives of pyrido-oxazine .

Technical Details

The reaction conditions usually involve heating the reactants in a solvent under controlled temperatures to optimize yield and purity. The use of green chemistry principles is encouraged to minimize environmental impact during the synthesis process.

Molecular Structure Analysis

Structure

The molecular structure of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine features a bicyclic framework where the pyridine and oxazine rings are fused together. The structure can be represented by its canonical SMILES notation: CC1CNC2=C(O1)C=CC=N2.

Data

The compound's InChI representation is InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10). This data aids in identifying the compound in various chemical databases.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine can undergo several types of chemical reactions:

  1. Oxidation: The compound can be oxidized to form oxo derivatives using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction reactions can convert the oxazine ring into more saturated forms using reducing agents like sodium borohydride or lithium aluminum hydride.
  3. Substitution: Electrophilic and nucleophilic substitution reactions are possible on both the pyridine and oxazine rings, allowing for the introduction of various functional groups .

Technical Details

The specific reagents and conditions used during these reactions can significantly influence the yield and type of products formed. For example, varying temperatures and solvent systems can lead to different substitution patterns on the rings.

Mechanism of Action

The mechanism of action for 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine involves its ability to act as a nucleophile or electrophile depending on the reaction conditions. The presence of nitrogen and oxygen heteroatoms in its structure allows for diverse reactivity patterns:

  1. Nucleophilic Attack: The nitrogen atoms can participate in nucleophilic attacks on electrophiles.
  2. Electrophilic Sites: The electron-deficient regions created by heteroatoms make it susceptible to electrophilic attack by various reagents.

This dual reactivity underpins its potential use in synthesizing complex organic molecules with biological activity.

Physical and Chemical Properties Analysis

Physical Properties

3,4-Dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine is typically a solid at room temperature with specific melting points depending on purity and crystallization methods.

Chemical Properties

The compound exhibits moderate stability under standard laboratory conditions but may decompose upon prolonged exposure to strong acids or bases. It is soluble in polar organic solvents but less so in nonpolar solvents.

Relevant data include:

  • Molecular Weight: 150.18 g/mol
  • Molecular Formula: C8H10N2OC_8H_{10}N_2O

These properties are critical for predicting behavior during reactions and potential applications in various fields.

Applications

The primary applications of 3,4-dihydro-2-methyl-2H-pyrido[3,2-b]-1,4-oxazine lie in medicinal chemistry and organic synthesis:

  1. Pharmaceutical Development: It serves as a scaffold for developing novel pharmaceutical compounds due to its structural versatility.
  2. Biological Activity: Research indicates that derivatives of this compound may exhibit significant biological activity, making them candidates for further investigation as potential therapeutic agents .
Historical Evolution of Pyrido-Oxazine Heterocycles in Medicinal Chemistry

Emergence of 3,4-Dihydro-2H-Pyrido[3,2-b][1,4]oxazine as a Bioisosteric Scaffold

The structural evolution of nitrogen-containing heterocycles has profoundly shaped modern drug discovery, with the 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine scaffold emerging as a pivotal bioisosteric platform. This bicyclic framework integrates a pyridine ring fused with a 1,4-oxazine moiety, conferring distinct physicochemical properties critical for target engagement. Statistical analyses of FDA-approved drugs reveal that >60% of unique small molecules incorporate nitrogen heterocycles as core structural elements, underscoring their dominance in pharmacotherapies [2] [5]. The pyrido[3,2-b][1,4]oxazine architecture specifically addresses limitations of monocyclic bioisosteres like piperazine and morpholine through:

  • Enhanced Metabolic Stability: The fused ring system reduces aliphatic carbon sites susceptible to cytochrome P450-mediated oxidation compared to piperazine derivatives.
  • Optimized Polarity: The oxygen atom in the oxazine ring provides a hydrogen-bond acceptor site while maintaining moderate logP values (typically -0.5 to 2.5), balancing membrane permeability and aqueous solubility [3].
  • Conformational Restriction: Rigidity imposed by the fused bicyclic system minimizes entropic penalties upon target binding, particularly for kinase and G-protein-coupled receptors [5].

This scaffold gained prominence as a morpholine isostere in kinase inhibitors, where its capacity to form key hydrogen bonds with hinge regions was retained while improving metabolic resistance. Similarly, it served as a piperazine replacement in central nervous system (CNS) agents, mitigating off-target interactions through reduced basicity (predicted pKa ~5-7 versus piperazine’s pKa >9) [2]. The synthesis of early derivatives typically involved cyclocondensation of 2-aminopyridin-3-ols with carbonyl electrophiles, enabling rapid library expansion for structure-activity relationship studies.

Table 1: Bioisosteric Advantages of Pyrido[3,2-b][1,4]oxazine Over Common Heterocycles

ParameterPiperazineMorpholinePyrido-Oxazine
pKa (Predicted)9.5-10.57.5-8.55.0-7.0
LogD₇.₄-0.2 to 1.0-0.5 to 0.50.5 to 2.0
Metabolic Stability (HLM t₁/₂, min)<2030-60>90
TPSA (Ų)15-2012-1525-35

Key Milestones in the Recognition of 2-Methyl Substitution for Bioactivity Optimization

The strategic incorporation of a methyl group at the C2 position of the pyrido[3,2-b][1,4]oxazine scaffold represents a transformative optimization in medicinal chemistry. This subtle modification emerged from systematic structure-property relationship studies targeting three critical pharmacological challenges:

  • Mitigation of hERG Channel Affinity: Early pyrido-oxazine derivatives exhibited residual hERG potassium channel inhibition (IC₅₀ < 1 μM) linked to elongated QTc intervals. The 2-methyl group introduced favorable steric hindrance, disrupting π-stacking interactions with hERG’s Tyr652 residue. This reduced inhibition 10-fold (IC₅₀ > 10 μM) while preserving target potency [3].

  • Metabolic Stabilization: Unsubstituted analogues underwent rapid CYP3A4-mediated oxidation at C2, limiting oral bioavailability. Methyl substitution blocked this metabolic soft spot, increasing plasma half-lives in preclinical models by 3-5 fold. For instance, 2-methyl pyrido-oxazines showed >80% remaining after 60-minute incubation with human liver microsomes versus <20% for unsubstituted counterparts [5].

  • Stereoelectronic Modulation: Nuclear magnetic resonance (NMR) analyses confirmed the methyl group induced a boat conformation in the oxazine ring, optimizing vectorial alignment with deep hydrophobic pockets in targets like anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). This enhanced binding affinity by 2-3 log units in lead optimization campaigns [2].

The synthetic methodology evolved substantially to enable selective 2-methylation. Early routes employed reductive alkylation of oxazine precursors using acetaldehyde/NaBH₃CN, but suffered from overalkylation. Advanced protocols now utilize:

  • Lewis acid-catalyzed cyclization of 1-(2-methylamino)ethyl-3-hydroxypyridin-2-ones
  • Enantioselective lithiation at C2 followed by methyl iodide quench (>90% ee with sparteine mediators) [5]

Table 2: Impact of 2-Methyl Substitution on Lead Compound Optimization

ParameterUnsubstituted Scaffold2-Methyl ScaffoldOptimization Benefit
hERG IC₅₀ (μM)0.8 ± 0.212.5 ± 3.115.6-fold reduction
CYP3A4 T₁/₂ (min)18.2 ± 4.372.9 ± 8.74.0-fold increase
Passive Permeability (PAMPA, nm/s)280 ± 45320 ± 5214% increase
ALK1 Kd (nM)42.7 ± 6.15.3 ± 0.98.1-fold improvement

The culmination of these advances is evidenced in FDA-approved agents like relugolix and deucravacitinib, where the 2-methyl-pyrido[3,2-b][1,4]oxazine core enabled unprecedented selectivity profiles. Deucravacitinib’s <0.1 nM potency against tyrosine kinase 2 (TYK2) with >100-fold selectivity over JAK1-3 exemplifies the scaffold’s precision [3]. Contemporary research focuses on exploiting this privileged structure for targeted protein degradation, leveraging its vectorial versatility for proteolysis-targeting chimera (PROTAC) linker design.

Properties

CAS Number

26323-62-6

Product Name

3,4-dihydro-2-methyl-2H-Pyrido[3,2-b]-1,4-oxazine

IUPAC Name

2-methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

Molecular Formula

C8H10N2O

Molecular Weight

150.181

InChI

InChI=1S/C8H10N2O/c1-6-5-10-8-7(11-6)3-2-4-9-8/h2-4,6H,5H2,1H3,(H,9,10)

InChI Key

ANCIHSPVWYLXKY-UHFFFAOYSA-N

SMILES

CC1CNC2=C(O1)C=CC=N2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.